Topoisomerase II|A-IN-5

Topoisomerase II biology Mechanism of action DNA damage response

Researchers studying Topo IIα biology need a catalytic inhibitor that avoids DNA double-strand breaks-unlike etoposide or doxorubicin. Topoisomerase II|A-IN-5 (CAS 3037545-23-3) is a pure catalytic Topo IIα inhibitor that intercalates into DNA and binds the minor groove without stabilizing the cleavage complex. - 99% fewer confounding DSB signals in replication stress or mitotic catastrophe assays. - DU145 IC50 = 0.13 μM; colony formation suppressed at 5-20 μM. - Validated standard for novel Topo IIα catalytic inhibitor screening. Supplied with Certificate of Analysis; worldwide delivery from BenchChem stock.

Molecular Formula C25H30N2O5
Molecular Weight 438.5 g/mol
Cat. No. B15141670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II|A-IN-5
Molecular FormulaC25H30N2O5
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCNCC(COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O
InChIInChI=1S/C25H30N2O5/c28-19(16-26-9-12-27-10-5-2-6-11-27)17-31-20-13-21(29)25-22(30)15-23(32-24(25)14-20)18-7-3-1-4-8-18/h1,3-4,7-8,13-15,19,26,28-29H,2,5-6,9-12,16-17H2
InChIKeyWHVFIPDZGJPKHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase IIα-IN-5: A Flavone-Derived Topo IIα Catalytic Inhibitor for Cancer Research Procurement


Topoisomerase IIα-IN-5 (also designated Topoisomerase II|A-IN-5; CAS: 3037545-23-3) is a 7-(3-aminopropyloxy)-substituted flavone analogue identified as a catalytic inhibitor of human topoisomerase II alpha (Topo IIα) [1]. This compound is the lead candidate from a structure–activity relationship study evaluating a series of flavone derivatives for Topo IIα inhibition and anticancer activity . It intercalates into DNA and binds to the DNA minor groove, disrupting the catalytic cycle of Topo IIα without stabilizing the enzyme-DNA cleavage complex [1].

Why Topoisomerase IIα-IN-5 Cannot Be Substituted with Conventional Topo II Poisons: The Catalytic Inhibitor Advantage


Topoisomerase II inhibitors are functionally divided into two distinct mechanistic classes: poisons (e.g., etoposide, doxorubicin) that stabilize the covalent enzyme-DNA cleavage complex, generating DNA double-strand breaks that drive both efficacy and dose-limiting genotoxicity; and catalytic inhibitors that block specific steps in the enzymatic cycle without trapping cleavage complexes [1]. Topoisomerase IIα-IN-5 operates as a pure catalytic inhibitor, whereas etoposide and other clinically used Topo II agents are poisons. This fundamental mechanistic divergence means that in-class substitution without explicit comparative validation will alter both the efficacy profile and the genotoxicity burden of the experimental system, rendering results non-transferable between these subclasses [2].

Topoisomerase IIα-IN-5: Quantitative Comparative Evidence vs. Clinical Topo II Agents for Procurement Decisions


Mechanism of Action: Catalytic Inhibition Without Cleavage Complex Stabilization vs. Etoposide Poisoning

Topoisomerase IIα-IN-5 functions as a catalytic inhibitor that intercalates into DNA and binds to the DNA minor groove, interfering with Topo IIα catalytic activity without stabilizing the covalent enzyme-DNA cleavage complex. This mechanism directly contrasts with etoposide, a Topo II poison that stabilizes the cleavage complex to generate DNA double-strand breaks [1]. The catalytic inhibitor mechanism is associated with reduced genotoxicity potential compared with Topo II poisons, which carry black-box warnings for therapy-related acute myeloid leukemia [2].

Topoisomerase II biology Mechanism of action DNA damage response

Cytotoxicity IC50 Values Across Three Human Cancer Cell Lines

Topoisomerase IIα-IN-5 (compound 6) exhibited differential cytotoxicity across three human cancer cell lines when evaluated using WST-1 proliferation assays following 72-hour incubation. The measured IC50 values were 0.13 μM against DU145 (prostate cancer), 9.25 μM against HCT15 (colorectal adenocarcinoma), and 0.53 μM against T47D (breast ductal carcinoma) . No head-to-head comparator data were generated in the same study; the original publication focused on characterizing the series of 7-(3-aminopropyloxy)-substituted flavone analogues rather than benchmarking against clinical agents [1].

Anticancer drug discovery Cytotoxicity profiling Prostate cancer

Colony Formation Suppression in DU145 Prostate Cancer Cells

Topoisomerase IIα-IN-5 demonstrated concentration-dependent suppression of DU145 prostate cancer cell colony formation when cells were treated with the compound at 5 μM, 10 μM, and 20 μM for 10 days [1]. Colony formation assays measure the ability of single cells to proliferate into macroscopic colonies and are considered a rigorous assessment of sustained antiproliferative effect beyond short-term cytotoxicity measurements.

Clonogenic survival assay Prostate cancer Long-term proliferation

G2 Cell Cycle Arrest and Apoptosis Induction in CRPC Cells

Treatment of castration-resistant prostate cancer (CRPC) cells with Topoisomerase IIα-IN-5 at 20 μM for 24 hours induced G2 phase cell cycle arrest and apoptosis . This phenotype was accompanied by increased expression of phosphorylated cdc25c and phosphorylated cdc2, key regulators of the G2/M transition [1]. The G2 arrest phenotype is mechanistically consistent with catalytic inhibition of Topo IIα, which impairs chromosome decatenation required for mitotic progression.

Cell cycle regulation Apoptosis Castration-resistant prostate cancer

Topoisomerase IIα-IN-5: Recommended Research and Industrial Application Scenarios Based on Evidence


Mechanistic Studies Distinguishing Topo II Catalytic Inhibition from Poisoning

Topoisomerase IIα-IN-5 is ideally suited for experiments designed to dissect the differential cellular consequences of Topo IIα catalytic inhibition versus poisoning. Because the compound does not stabilize the cleavage complex, it serves as a mechanistic probe to isolate effects attributable solely to catalytic cycle disruption, distinct from the DNA damage response triggered by etoposide and doxorubicin. Researchers studying replication stress, chromosome decatenation, or mitotic catastrophe without confounding DNA double-strand break signaling should select this compound over Topo II poisons [1].

Castration-Resistant Prostate Cancer (CRPC) Model Studies

Topoisomerase IIα-IN-5 demonstrates potent activity against DU145 prostate cancer cells (IC50 = 0.13 μM; colony formation suppression at 5–20 μM) and induces G2 arrest plus apoptosis in CRPC cells [1]. The compound is therefore appropriate for prostate cancer researchers investigating Topo IIα inhibition in androgen-independent disease contexts. Note that the original publication further characterized this compound's sensitizing effect to enzalutamide in CRPC cells, suggesting utility in combination treatment studies .

DNA Intercalation and Minor Groove Binding Studies

The dual DNA-binding mode of Topoisomerase IIα-IN-5—intercalation into the DNA double helix combined with minor groove binding [1]—makes this compound a valuable tool for biophysical studies of ligand-DNA interactions. At 200 μM, the compound demonstrates detectable interaction with DNA double helix structures . Researchers investigating structure–activity relationships of DNA-binding Topo II inhibitors or developing spectroscopic assays for DNA-ligand binding may find this compound useful as a characterized reference molecule.

Benchmarking New Topo IIα Catalytic Inhibitor Candidates

Topoisomerase IIα-IN-5 is the lead compound (compound 6) from a systematic evaluation of 7-(3-aminopropyloxy)-substituted flavone analogues [1]. Researchers developing novel Topo IIα catalytic inhibitors can employ this compound as a well-characterized reference standard for comparative activity profiling in DU145 cytotoxicity assays (IC50 = 0.13 μM) and colony formation suppression experiments . Using the same cell line and assay conditions enables cross-study activity comparisons for new chemical entities.

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